molecular formula C13H11BrO2 B3105415 2-(Benzyloxy)-5-bromophenol CAS No. 153241-03-3

2-(Benzyloxy)-5-bromophenol

Cat. No.: B3105415
CAS No.: 153241-03-3
M. Wt: 279.13 g/mol
InChI Key: TZZAIZUHOWCIGC-UHFFFAOYSA-N
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Description

Significance of Phenolic and Brominated Compounds in Organic Synthesis

Phenolic compounds, characterized by a hydroxyl (–OH) group attached to an aromatic ring, are of immense importance in organic chemistry. britannica.com They are widespread in nature and serve as vital precursors in the synthesis of pharmaceuticals, polymers, and dyes. researchgate.netopenresearchlibrary.org The hydroxyl group imparts specific properties, such as increased acidity compared to aliphatic alcohols, and can direct the position of incoming substituents during electrophilic aromatic substitution. britannica.com Phenols are also recognized for their biological activities, including antioxidant properties, which stem from their ability to scavenge free radicals. researchgate.netopenresearchlibrary.orgnih.gov

Brominated compounds, or organobromines, are also fundamental in organic synthesis. acs.orgnih.gov The introduction of a bromine atom into an organic molecule, a process known as bromination, is a critical transformation that provides a "handle" for further chemical modifications. acs.orgnumberanalytics.com Bromine is an excellent leaving group, making brominated compounds valuable substrates for nucleophilic substitution and cross-coupling reactions, such as the Suzuki and Heck reactions. This versatility allows chemists to construct complex carbon skeletons from simpler brominated precursors. numberanalytics.com Therefore, compounds that contain both phenolic and bromine functionalities are particularly versatile intermediates in the synthesis of elaborate molecules. nih.govsci-hub.se

Overview of the Chemical Structure and its Relevance in Aromatic Chemistry

The molecular structure of 2-(Benzyloxy)-5-bromophenol consists of a central benzene (B151609) ring substituted with three distinct functional groups: a hydroxyl group (-OH), a bromine atom (-Br), and a benzyloxy group (-OCH₂C₆H₅). This arrangement makes it a substituted, aromatic phenol (B47542).

Key Structural Features:

Aromatic Ring: The core is a benzene ring, a planar, cyclic structure with delocalized π-electrons that confer significant stability, a property known as aromaticity. solubilityofthings.combyjus.com

Phenolic Hydroxyl Group: This group makes the molecule acidic (more so than typical alcohols) and activates the aromatic ring towards electrophilic substitution reactions. britannica.com

Bromo Substituent: The bromine atom is an electron-withdrawing group that deactivates the ring slightly but is a key functional handle for synthetic transformations. solubilityofthings.com

Benzyloxy Group: This bulky ether group serves as a protecting group for the hydroxyl functionality of a phenol, preventing it from reacting during certain synthetic steps. It can be removed later in a synthesis sequence.

The interplay of these groups on the aromatic ring dictates the compound's reactivity. The hydroxyl and benzyloxy groups are ortho, para-directing, while the bromine is also ortho, para-directing for electrophilic aromatic substitution. The specific positions of these groups (hydroxyl at C1, benzyloxy at C2, and bromine at C5) create a unique electronic and steric environment that can be exploited for regioselective reactions.

Chemical and Physical Properties of this compound
PropertyValue
IUPAC NameThis compound sigmaaldrich.com
CAS Number153241-03-3 sigmaaldrich.com
Molecular FormulaC₁₃H₁₁BrO₂ sigmaaldrich.com
Molecular Weight279.13 g/mol sigmaaldrich.com
Physical FormLiquid or Semi-Solid or Solid or Lump sigmaaldrich.com
InChI KeyTZZAIZUHOWCIGC-UHFFFAOYSA-N sigmaaldrich.com

Current Research Trajectories and Future Directions for this compound

Current research involving this compound and structurally similar compounds primarily focuses on their application as intermediates in multi-step organic synthesis. The strategic placement of the bromo, hydroxyl, and protected hydroxyl groups makes it a valuable precursor for constructing complex molecular architectures.

Detailed Research Findings:

Synthesis of Biologically Active Molecules: Bromophenols are a class of natural products commonly found in marine organisms and are known to exhibit a range of biological activities, including antioxidant, antimicrobial, and enzyme inhibition properties. nih.govmdpi.com Research has focused on the synthesis of natural bromophenols and their derivatives to study these effects. For instance, related bromophenol structures have been synthesized and evaluated for their ability to inhibit enzymes like carbonic anhydrase and acetylcholinesterase, which are targets for treating various diseases. nih.gov

Building Blocks for Novel Compounds: The bromine atom on the ring is a key site for modification. It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds, allowing for the assembly of complex diaryl structures. The phenolic hydroxyl can be used for ether or ester formation. For example, related bromophenols are used as starting materials for the synthesis of phosphonamidates, which are then studied in rearrangement reactions. researchgate.netmdpi.com

Precursors to Natural Products: The synthesis of naturally occurring bromophenols and their analogues is an active area of research. nih.gov Compounds like this compound serve as ideal starting points, with the benzyloxy group acting as a stable protecting group that can be removed in the final stages of a synthesis to reveal the free phenol found in the natural target.

Future research is expected to continue leveraging the synthetic versatility of this compound. Potential directions include its use in the development of new pharmaceutical agents, where the bromophenol scaffold can be elaborated to create libraries of compounds for drug discovery screening. Furthermore, its application in materials science as a monomer or precursor for functional polymers is an area ripe for exploration. The development of more efficient and sustainable synthetic methods utilizing this and similar building blocks will also remain a key focus. cardiff.ac.uk

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-bromo-2-phenylmethoxyphenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrO2/c14-11-6-7-13(12(15)8-11)16-9-10-4-2-1-3-5-10/h1-8,15H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TZZAIZUHOWCIGC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies and Strategies for 2 Benzyloxy 5 Bromophenol

Established Synthetic Routes to 2-(Benzyloxy)-5-bromophenol

The creation of this compound is not typically achieved in a single step but through a sequence of reactions that build the molecule's specific substitution pattern. The primary strategies involve introducing the bromo and benzyloxy groups onto a phenolic scaffold.

Bromination of Phenolic Precursors

The introduction of a bromine atom at a specific position on the phenol (B47542) ring is a critical step. The synthesis often begins with a precursor that is brominated to install the bromine atom at the desired C-5 position relative to the final hydroxyl and benzyloxy groups. For instance, a common strategy involves the bromination of a substituted benzaldehyde. A well-documented example is the bromination of vanillin (B372448) (4-hydroxy-3-methoxybenzaldehyde), which yields 5-bromovanillin. chemicalbook.comedubirdie.com In one procedure, vanillin is dissolved in methanol (B129727) and cooled, after which bromine is added. The reaction mixture is stirred and then poured into ice-cold water, causing the solid product, 5-bromovanillin, to precipitate with a high yield of 99%. chemicalbook.com

This electrophilic aromatic substitution is guided by the directing effects of the substituents already on the ring. The hydroxyl group is a strong activating, ortho-para director, making the position adjacent (ortho) to it a prime site for bromination. edubirdie.com Similarly, starting with 2-hydroxybenzaldehyde (salicylaldehyde), bromination can lead to the formation of 5-bromo-2-hydroxybenzaldehyde, a key intermediate for the target molecule. google.com The presence of activating groups facilitates the reaction, often allowing it to proceed under mild conditions. edubirdie.com

Benzylation Reactions for Phenolic Hydroxyl Protection

With the bromine atom in place, the next crucial step is the benzylation of a phenolic hydroxyl group. This is typically accomplished through the Williamson ether synthesis, a reliable method for forming ethers. nih.gov This reaction involves deprotonating the phenol to form a more nucleophilic phenoxide ion, which then attacks an alkyl halide, in this case, a benzyl (B1604629) halide. inrs.ca

A direct precursor to the title compound's structural family, 2-benzyloxy-5-bromobenzaldehyde, is synthesized by benzylating 5-bromo-2-hydroxybenzaldehyde. google.com This reaction demonstrates the practical application of the Williamson synthesis for this class of compounds.

PrecursorReagentsBase/CatalystSolventConditionsProductYieldRef
5-Bromo-2-hydroxybenzaldehydeBenzyl bromideK₂CO₃, KIAcetone (B3395972)70°C, 2 hours (reflux)2-Benzyloxy-5-bromobenzaldehyde81% google.com
2-Bromophenol (B46759)Benzyl bromideK₂CO₃Acetonitrile (B52724)Room temp, overnight1-(Benzyloxy)-2-bromobenzene (B139812)Excellent researchgate.netmdpi.com
4-Bromophenol (B116583)Benzyl bromideK₂CO₃AcetonitrileRoom temp, overnight1-(Benzyloxy)-4-bromobenzeneQuantitative mdpi.com
2-Bromophenol2-Methylbenzyl bromideK₂CO₃AcetonitrileRoom temp, 18 hours2-Bromophenyl 2-methylbenzyl ether researchgate.netmdpi.com

This etherification protects the hydroxyl group, preventing it from interfering with subsequent reactions and is a cornerstone of synthesizing complex substituted phenols. nih.gov

Precursors and Starting Materials in this compound Synthesis

The selection of appropriate starting materials is fundamental to an efficient synthetic route. Accessibility, cost, and the ability to selectively functionalize the molecule are key considerations.

Accessibility and Synthesis of Key Intermediates

The synthesis relies on readily available or easily preparable intermediates.

Brominated Phenols : Compounds like 4-bromophenol and 2-bromophenol are common starting points. 4-bromophenol can be produced in high yield (80-84%) by the direct bromination of phenol in carbon disulfide at low temperatures. orgsyn.org This reaction, however, also produces o-bromophenol and 2,4-dibromophenol (B41371) as byproducts. orgsyn.org 2-bromophenol itself is a commercially available liquid used in various organic syntheses. chemicalbook.com

Substituted Benzaldehydes : As mentioned, 5-bromo-2-hydroxybenzaldehyde is a pivotal intermediate. google.com It is derived from the bromination of 2-hydroxybenzaldehyde. Another related and widely used starting material is vanillin, which is easily brominated to 5-bromovanillin. chemicalbook.commdma.ch

Derivatives of 2-Bromophenol and Benzyloxy Reagents

2-Bromophenol Derivatives : 2-bromophenol can be used to synthesize a variety of benzyl ethers by reacting it with different substituted benzyl halides. researchgate.netmdpi.com For example, reactions with 2-methylbenzyl bromide, 4-methylbenzyl iodide, and others have been successfully demonstrated. mdpi.com

Benzyloxy Reagents : The most common reagent for introducing the benzyl group is benzyl bromide. google.comresearchgate.netmdpi.com Benzyl chloride is also used, though it is less reactive. Its reactivity can be enhanced by an in-situ Finkelstein reaction, where a catalytic amount of sodium iodide is used to convert the benzyl chloride to the more reactive benzyl iodide. researchgate.netmdpi.com

Optimization of Reaction Conditions for this compound Synthesis

Optimizing reaction conditions is crucial for maximizing yield and purity while minimizing reaction times and side products. numberanalytics.com The Williamson ether synthesis, central to the benzylation step, is particularly sensitive to the choice of base, solvent, and temperature.

Base : A base is required to deprotonate the phenol. While strong bases like sodium hydride (NaH) are effective, weaker bases like potassium carbonate (K₂CO₃) are often sufficient and safer for phenolic substrates. researchgate.netmdpi.comnumberanalytics.com The use of K₂CO₃ is common in the synthesis of related benzyl ethers, providing good to excellent yields. google.comresearchgate.netmdpi.com

Solvent : Polar aprotic solvents such as acetone, acetonitrile (MeCN), and dimethylformamide (DMF) are preferred as they solvate the cation of the base, enhancing the nucleophilicity of the phenoxide anion. google.comresearchgate.netnumberanalytics.com Solvent-free conditions have also been explored for Williamson synthesis, offering an environmentally friendly alternative that can lead to rapid reactions and high purity products. researchgate.net

Temperature : The reaction temperature can influence the rate of reaction. While some benzylation reactions proceed efficiently at room temperature researchgate.netmdpi.com, others may require heating to reflux (e.g., 70°C in acetone) to achieve a reasonable reaction time. google.com Increasing the temperature can enhance the reaction rate but may also promote side reactions. numberanalytics.com

Catalysts : The addition of a catalyst can significantly improve reaction efficiency. In the benzylation of 5-bromo-2-hydroxybenzaldehyde, potassium iodide (KI) is used as a catalyst alongside potassium carbonate. google.com The iodide ion can participate in a Finkelstein reaction with benzyl bromide, forming the more reactive benzyl iodide in situ, which accelerates the rate of ether formation. inrs.ca Phase-transfer catalysts can also be employed to facilitate the reaction between reactants in different phases, improving rates and yields. inrs.cagoogle.com

The following table summarizes various conditions used in Williamson ether synthesis for phenolic compounds, illustrating the impact of different parameters.

BaseSolventTemperatureKey FeaturesRef
K₂CO₃Acetone70°CKI used as a catalyst to accelerate the reaction. google.com
K₂CO₃AcetonitrileRoom Temp.A common, mild condition for benzylating bromophenols. researchgate.netmdpi.commdpi.com
NaHDMFNot specifiedStrong base, often leads to high yields (e.g., 85%). numberanalytics.com
KOtBuDMSONot specifiedStrong base in a polar aprotic solvent, can achieve very high yields (e.g., 90%). numberanalytics.com
NaHCO₃ or K₂CO₃Solvent-freeLow Temp.Environmentally friendly, rapid reaction, high purity and yield. researchgate.net

By carefully selecting the precursor, bromination strategy, and optimizing the conditions for the Williamson ether synthesis, this compound and its derivatives can be synthesized efficiently.

Influence of Solvents and Reagents on Reaction Efficiency

The choice of solvents and reagents is critical in directing the outcome of the synthesis of this compound.

In the benzylation of 4-bromoresorcinol (B146125) , the reaction typically involves an O-alkylation where a base and a solvent are key components. Common bases include potassium carbonate (K₂CO₃) and sodium hydride (NaH). Polar aprotic solvents like dimethylformamide (DMF) or acetone are often preferred as they enhance the solubility of both the phenolic starting material and the benzyl halide. The use of K₂CO₃ is favored for its mildness, which helps to deprotonate the phenol without promoting side reactions. For instance, the reaction of 2-bromophenol with benzyl bromide in acetonitrile (MeCN) using K₂CO₃ as the base proceeds effectively at room temperature. researchgate.net

For the bromination of 2-benzyloxyphenol , the selection of the brominating agent and solvent significantly impacts the reaction's regioselectivity and yield. N-bromosuccinimide (NBS) is a commonly used brominating agent, often in solvents like dichloromethane (B109758) (DCM) or acetic acid. The use of NBS is generally preferred over molecular bromine (Br₂) as it allows for milder reaction conditions and can help to avoid over-bromination. beilstein-journals.org An electrophilic aromatic substitution on 3-benzyloxyphenol using NBS in DCM at low temperatures has been shown to produce the corresponding aryl halide in good yield. openmedicinalchemistryjournal.com

The table below summarizes the influence of various solvents and reagents on the synthesis.

Synthetic StepReagentSolventTypical ConditionsOutcome
BenzylationBenzyl bromide, K₂CO₃Acetonitrile (MeCN)Room temperature, overnightHigh yield of the benzylated product. researchgate.net
BenzylationBenzyl bromide, K₂CO₃/NaHDimethylformamide (DMF) / AcetoneReflux, 6-12 hoursEffective O-alkylation.
BrominationN-Bromosuccinimide (NBS)Dichloromethane (DCM)-15 °C to room temperatureGood yield of the monobrominated product. openmedicinalchemistryjournal.com
BrominationBromine (Br₂)Acetic Acid0-25 °CPotential for over-bromination if not controlled.

Temperature and Time Dependence in Synthetic Protocols

Temperature and reaction time are crucial parameters that must be carefully controlled to optimize the yield and purity of this compound.

During the benzylation of phenols , reflux temperatures, typically between 80-100°C, are often employed to drive the reaction to completion, especially when using milder bases like K₂CO₃. Reaction times can range from a few hours to overnight, and progress is often monitored using techniques like Thin Layer Chromatography (TLC) to determine the point of maximum conversion. researchgate.net For example, the benzylation of 2-bromophenol with benzyl bromide and K₂CO₃ in acetonitrile is typically stirred at room temperature overnight. researchgate.net

In the bromination step , temperature control is critical to prevent the formation of di- or poly-brominated byproducts. Reactions involving NBS are often initiated at low temperatures, such as 0°C or even -15°C, and then allowed to warm to room temperature. openmedicinalchemistryjournal.com This gradual temperature increase helps to control the reactivity of the brominating agent. openmedicinalchemistryjournal.com Reaction times for bromination are generally shorter, often ranging from 1 to 4 hours, and require careful monitoring to stop the reaction once the desired product is formed. nih.gov

The following table illustrates the typical temperature and time parameters for the key synthetic steps.

Synthetic StepTemperatureTimeMonitoring Technique
BenzylationRoom Temperature to 100 °C2-18 hoursTLC, HPLC researchgate.netnih.gov
Bromination-15 °C to 25 °C1-4 hoursTLC openmedicinalchemistryjournal.com

Catalytic Systems in Benzyloxy and Bromination Steps

While the benzylation of phenols can proceed effectively with a base, certain catalytic systems can enhance efficiency and selectivity. For the O-alkylation of phenols, phase-transfer catalysts can be employed to facilitate the reaction between the water-soluble phenoxide and the organic-soluble alkylating agent.

In the context of bromination , various catalytic systems have been developed to achieve high regioselectivity under mild conditions. beilstein-journals.orgmdpi.com Lewis acids such as iron(III) bromide (FeBr₃) or aluminum chloride (AlCl₃) can be used to catalyze the bromination with Br₂ or NBS. However, modern methods often focus on more environmentally friendly and selective catalysts. For instance, visible-light-induced photoredox catalysis has been shown to be a mild and efficient method for the bromination of phenols. beilstein-journals.org In this system, a ruthenium complex, Ru(bpy)₃Cl₂, is used as a photoredox catalyst to generate bromine in situ from a bromide source like CBr₄. beilstein-journals.org

Other innovative catalytic systems for regioselective bromination include the use of KBr with ZnAl–BrO₃⁻–layered double hydroxides, which favors para-bromination. mdpi.com The development of I(III)-based reagents, such as the one generated in situ from PIDA (phenyliodine diacetate) and AlBr₃, also provides a practical and mild route for the electrophilic bromination of phenols. rsc.org

Reaction StepCatalytic SystemReagentsConditionsKey Advantage
BenzylationBase-mediatedK₂CO₃, Benzyl BromideRoom Temp - RefluxDirect and efficient. researchgate.net
BrominationLewis AcidNBS, FeBr₃/AlCl₃0-25 °CTraditional method.
BrominationPhotoredoxRu(bpy)₃Cl₂, CBr₄Room Temp, Blue LEDsMild and efficient. beilstein-journals.org
BrominationLayered Double HydroxideKBr, ZnAl–BrO₃⁻–LDHsMildExcellent regioselectivity. mdpi.com
BrominationI(III)-basedPIDA, AlBr₃Room TempMild and operationally simple. rsc.org

Regioselectivity and Stereoselectivity in the Synthesis of this compound

Controlling Positional Isomer Formation

The synthesis of this compound requires precise control over the position of the benzyl and bromo substituents on the phenol ring. The formation of positional isomers is a key challenge that needs to be addressed through careful selection of starting materials and reaction conditions.

The primary route to this compound starts with 4-bromoresorcinol . In this starting material, the two hydroxyl groups are in a meta-relationship, and the bromine atom is para to one hydroxyl group and ortho to the other. The benzylation of 4-bromoresorcinol can potentially lead to two mono-benzylated isomers: this compound and 4-(benzyloxy)-5-bromophenol. The regioselectivity of this O-alkylation is influenced by the relative acidity of the two hydroxyl groups and steric hindrance. The hydroxyl group at position 2 is flanked by a bromine atom and another hydroxyl group, making it sterically more hindered than the hydroxyl group at position 1 (relative to the bromine). However, electronic effects also play a crucial role.

Alternatively, starting with 2-benzyloxyphenol , the subsequent bromination step must be controlled to favor substitution at the para-position relative to the hydroxyl group (position 5 on the resulting molecule) over the ortho-position. The benzyloxy group is an ortho, para-directing group. Since the ortho position (position 6) is sterically hindered by the adjacent bulky benzyloxy group, bromination is generally favored at the para position (position 4, which corresponds to position 5 in the final product nomenclature). The use of mild brominating agents like NBS helps in achieving this selectivity.

Strategies for Selective Functionalization

Achieving selective functionalization is paramount in the synthesis of this compound.

One key strategy is the use of protecting groups . For instance, in a multi-step synthesis, one of the hydroxyl groups of a resorcinol (B1680541) derivative could be selectively protected, followed by benzylation of the unprotected hydroxyl group, and then deprotection. However, for a more direct synthesis, controlling the reaction conditions is the preferred approach.

In the benzylation of 4-bromoresorcinol , a carefully controlled addition of the benzylating agent (e.g., one equivalent of benzyl bromide) can favor mono-alkylation over di-alkylation. acs.org The choice of base and solvent can also influence the regioselectivity between the two hydroxyl groups.

For the bromination of 2-benzyloxyphenol , the inherent directing effects of the substituents are leveraged. The powerful activating and ortho, para-directing nature of the hydroxyl group (in the form of a benzyloxy ether) dominates. The steric bulk of the benzyloxy group hinders attack at the adjacent ortho position, thereby directing the incoming electrophile (bromine) to the less hindered para position.

Recent advances in catalysis offer more sophisticated strategies. For example, catalyst systems that can form a complex with the substrate in a specific orientation can lead to high regioselectivity. Systems like ZnAl–BrO₃⁻–LDHs have been shown to be highly para-selective in the bromination of phenols. mdpi.com

Purification Methodologies in Synthetic Protocols for this compound

After the synthesis, purification of the crude product is essential to isolate this compound in high purity. The choice of purification method depends on the physical properties of the product and the nature of the impurities.

Column chromatography is a widely used technique for the purification of this compound and its intermediates. openmedicinalchemistryjournal.comnih.gov Silica (B1680970) gel is the most common stationary phase, and a mixture of non-polar and polar solvents, such as hexanes and ethyl acetate (B1210297) or dichloromethane and hexanes, is used as the mobile phase. openmedicinalchemistryjournal.comnih.gov The polarity of the eluent is gradually increased to separate the desired product from starting materials, byproducts, and any di-substituted products. For example, flash column chromatography with a mobile phase of dichloromethane/hexanes (7:3) has been used to purify 5-benzyloxy-2-bromo-phenol. openmedicinalchemistryjournal.com

Crystallization or recrystallization is another effective purification method, particularly if the product is a solid at room temperature. nih.gov This technique relies on the difference in solubility of the product and impurities in a given solvent system at different temperatures. The crude product is dissolved in a hot solvent, and upon cooling, the desired compound crystallizes out, leaving the impurities in the solution.

Extraction is a standard work-up procedure used to separate the organic product from the aqueous phase after the reaction. researchgate.net For instance, after the benzylation reaction, the mixture is often diluted with water and extracted with an organic solvent like ethyl acetate. researchgate.net The organic layer containing the product is then washed with water and brine to remove any water-soluble impurities and salts. nih.gov

The table below outlines common purification techniques used in the synthesis of this compound.

Purification MethodDescriptionTypical Application
Column ChromatographySeparation based on differential adsorption on a stationary phase.Isolation of the desired isomer from a mixture of products and starting materials. openmedicinalchemistryjournal.comnih.gov
CrystallizationPurification of solids based on differences in solubility.Obtaining a highly pure solid product from a crude mixture. nih.gov
ExtractionSeparation of compounds based on their relative solubilities in two different immiscible liquids.Initial work-up to separate the organic product from the aqueous reaction mixture. researchgate.net
DistillationSeparation of liquids based on differences in boiling points.Generally not the primary method for this compound but can be used for purifying liquid starting materials or solvents.

Chromatographic Techniques for Isolation

Chromatography is a cornerstone technique for the purification of this compound from crude reaction mixtures. It leverages the differential partitioning of the compound and impurities between a stationary phase and a mobile phase. Flash column chromatography is particularly prevalent due to its efficiency and speed.

Research findings indicate that silica gel is the universally chosen stationary phase for this compound. The mobile phase, or eluent, is typically a non-polar solvent mixture, with the polarity adjusted to achieve optimal separation. Common solvent systems include mixtures of petroleum ether or hexanes with ethyl acetate or dichloromethane. For instance, a crude product of 5-benzyloxy-2-bromophenol was purified by flash column chromatography using a petroleum ether/ethyl acetate mixture in a 50:1 ratio. rsc.org In another synthesis, flash column chromatography with a mobile phase of dichloromethane and hexanes (7:3 ratio) yielded the pure compound as a colorless oil. openmedicinalchemistryjournal.com For related, more complex structures incorporating the this compound moiety, a methanol and dichloromethane (2:98) eluent system has been utilized for column chromatography. nih.gov

Preparative Thin-Layer Chromatography (TLC) has also been noted as a viable purification method for related phosphonamidate derivatives, using a hexane/EtOAc (1:3) system. mdpi.com

Table 1: Chromatographic Purification of this compound and Related Compounds

Method Stationary Phase Mobile Phase (Eluent) Compound Reference
Flash Chromatography Silica Gel Petroleum Ether / Ethyl Acetate (50:1) 5-Benzyloxy-2-bromophenol rsc.org
Flash Chromatography Not Specified Dichloromethane / Hexanes (7:3) 5-Benzyloxy-2-bromophenol openmedicinalchemistryjournal.com
Column Chromatography Silica Gel Methanol / Dichloromethane (2:98) Amide precursor of compound 16 nih.gov
Column Chromatography Silica Gel Hexanes / Diethyl Ether (9:1) 2-Benzyloxybenzaldehydes wiley-vch.de
Column Chromatography Silica Gel Hexane / Ethyl Acetate (4:1) Ethyl-2-(benzamido)-2-(5-bromo-2-hydroxyphenyl)acetate rsc.org
Preparative TLC Not Specified Hexane / Ethyl Acetate (1:3) 2,3-Dihydrobenzo[d] rsc.orgoxaphosphole derivative mdpi.com

Crystallization and Other Separation Methods

Crystallization is a powerful technique for purifying solid compounds, offering the potential for very high purity. While this compound is often isolated as an oil, openmedicinalchemistryjournal.com its derivatives and precursors are frequently purified by crystallization. For example, a key intermediate in the synthesis of certain dopamine (B1211576) receptor ligands was purified by crystallization using ethyl acetate. nih.gov

Beyond crystallization, liquid-liquid extraction based on pH adjustment is a fundamental separation method employed during the workup procedure. After a reaction, the mixture is often diluted with water and a suitable organic solvent like ethyl acetate. The organic layer is then washed with brine and water, dried over an agent like sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄), and concentrated under reduced pressure before further purification by chromatography. rsc.orgnih.govrsc.org In syntheses involving acidic or basic compounds, the aqueous layer's pH is adjusted to facilitate the separation of the desired product into either the aqueous or organic phase. For instance, in the synthesis of 2-(Benzyloxy)-5-bromobenzoic acid, the aqueous layer was acidified with HCl to a pH of 3 to precipitate or enable extraction of the product. chemicalbook.com

Table 2: Crystallization and Separation Methods for Related Compounds

Method Solvent/Reagent Compound Purified Reference
Crystallization Ethyl Acetate 4-Benzyloxy-3-hydroxybenzaldehyde nih.gov
Acid-Base Extraction Hydrochloric Acid (HCl) 2-(Benzyloxy)-5-bromobenzoic acid chemicalbook.com
Liquid-Liquid Extraction Water, Ethyl Acetate, Brine Amide precursor of compound 16 nih.gov
Liquid-Liquid Extraction Water, Dichloromethane 5-Benzyloxy-2-bromophenol rsc.org

Chemical Reactivity and Transformation Pathways of 2 Benzyloxy 5 Bromophenol

Electrophilic Aromatic Substitution Dynamics of 2-(Benzyloxy)-5-bromophenol

Electrophilic aromatic substitution (EAS) is a fundamental class of reactions for functionalizing aromatic rings. lumenlearning.comlibretexts.org The feasibility and outcome of such reactions on this compound are dictated by the electronic and steric effects of the substituents already present on the ring. libretexts.org

Influence of Substituents on Aromatic Ring Activation

The hydroxyl (-OH) and benzyloxy (-OCH₂C₆H₅) groups are both activating groups for electrophilic aromatic substitution. This is due to the presence of lone pairs of electrons on the oxygen atoms, which can be donated to the aromatic ring through resonance, thereby increasing the electron density of the ring and making it more susceptible to attack by electrophiles. libretexts.org The hydroxyl group is a powerful activating group, while the benzyloxy group, although also activating, can exert some steric hindrance due to its bulkiness.

Conversely, the bromine (-Br) atom is a deactivating group. Halogens are an interesting case as they are deactivating due to their electron-withdrawing inductive effect, yet they are ortho-, para-directing because of their ability to donate a lone pair of electrons through resonance. lumenlearning.com In the case of this compound, the activating effects of the hydroxyl and benzyloxy groups are expected to dominate, rendering the ring activated towards electrophilic attack, albeit with a complex interplay of directing effects.

Regiochemical Outcomes of Electrophilic Reactions

The positions on the benzene (B151609) ring most susceptible to electrophilic attack are determined by the directing effects of the existing substituents. The hydroxyl group is a strong ortho-, para-director. The benzyloxy group is also an ortho-, para-director. The bromine atom, while deactivating, is also an ortho-, para-director.

In this compound, the positions ortho and para to the powerful activating hydroxyl group are the most likely sites for substitution. The positions are numbered as follows: C1 is attached to the hydroxyl group, C2 to the benzyloxy group, C3 is a hydrogen, C4 is a hydrogen, C5 is the bromine, and C6 is a hydrogen.

Position 6 (ortho to -OH and meta to -Br): This position is strongly activated by the ortho hydroxyl group.

Position 4 (para to -OH and ortho to -Br): This position is also strongly activated by the para hydroxyl group.

Position 3 (ortho to -OCH₂C₆H₅ and meta to -OH and -Br): This position is activated by the ortho benzyloxy group.

The steric bulk of the benzyloxy group at position 2 may hinder attack at position 3. Therefore, electrophilic substitution is most likely to occur at positions 4 and 6, with the exact regioselectivity depending on the specific electrophile and reaction conditions.

Nucleophilic Substitution Reactions Involving the Bromine Moiety of this compound

The bromine atom on the aromatic ring of this compound is a key site for nucleophilic substitution reactions, enabling the introduction of a wide array of functional groups. These transformations can proceed through direct substitution or, more commonly, via transition metal-catalyzed cross-coupling reactions. rammohancollege.ac.in

Direct Nucleophilic Aromatic Substitution Mechanisms

Direct nucleophilic aromatic substitution (SNA) on aryl halides like this compound is generally challenging due to the high electron density of the aromatic ring, which repels incoming nucleophiles. organic-chemistry.org Such reactions typically require harsh conditions and the presence of strong electron-withdrawing groups on the ring, which are not overwhelmingly present in this molecule. However, under forcing conditions or with very strong nucleophiles, direct displacement of the bromide might be achievable.

Cross-Coupling Reactions (e.g., Suzuki, Stille, Negishi) for Carbon-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions have become indispensable tools for forming carbon-carbon bonds and are highly applicable to aryl bromides like this compound. ambeed.com

Suzuki Coupling: This reaction pairs an organoboron compound (like a boronic acid or ester) with an organic halide in the presence of a palladium catalyst and a base. libretexts.orgwwjmrd.com this compound can be coupled with various aryl or vinyl boronic acids to form biaryl or styrenyl derivatives, respectively. jyu.fibeilstein-journals.org The choice of ligand, base, and solvent is crucial for achieving high yields and selectivity. libretexts.org

Stille Coupling: The Stille reaction involves the coupling of an organotin compound (organostannane) with an organic halide, catalyzed by palladium. commonorganicchemistry.compearson.com This method is known for its tolerance of a wide range of functional groups. mdpi.com Thus, this compound can be reacted with various organostannanes to introduce alkyl, alkenyl, aryl, or alkynyl groups at the 5-position. rsc.org

Negishi Coupling: This reaction utilizes an organozinc reagent as the nucleophilic partner, which is coupled with an organic halide in the presence of a nickel or palladium catalyst. numberanalytics.comtaylorandfrancis.com Organozinc reagents are generally more reactive than their organoboron or organotin counterparts, which can be advantageous in certain synthetic contexts. taylorandfrancis.comnobelprize.org

Cross-Coupling ReactionOrganometallic ReagentCatalystGeneral Product
SuzukiR-B(OH)₂ or R-B(OR')₂Palladium5-Aryl/Vinyl-2-(benzyloxy)phenol
StilleR-Sn(Alkyl)₃Palladium5-Substituted-2-(benzyloxy)phenol
NegishiR-ZnXPalladium or Nickel5-Substituted-2-(benzyloxy)phenol

Substitution with Oxygen, Nitrogen, and Sulfur Nucleophiles

The bromine atom can also be replaced by oxygen, nitrogen, and sulfur nucleophiles, often through transition metal-catalyzed reactions.

Ullmann Condensation: This classic copper-catalyzed reaction is used to form carbon-oxygen and carbon-nitrogen bonds. organic-chemistry.orgbeilstein-journals.org The Ullmann diaryl ether synthesis, for instance, would involve reacting this compound with another phenol (B47542) in the presence of a copper catalyst and a base to form a diaryl ether. nih.govarkat-usa.org Similarly, reaction with an amine under Ullmann conditions can lead to the corresponding N-arylated product.

Buchwald-Hartwig Amination: This is a more modern and generally more efficient palladium-catalyzed method for forming carbon-nitrogen bonds. numberanalytics.comacsgcipr.org It allows for the coupling of aryl halides with a wide variety of primary and secondary amines, amides, and other nitrogen nucleophiles under relatively mild conditions. rsc.org This reaction would be highly effective for synthesizing 5-amino-2-(benzyloxy)phenol derivatives. nottingham.ac.uk

Substitution with Sulfur Nucleophiles: The formation of carbon-sulfur bonds can be achieved by reacting this compound with thiols or their corresponding thiolates. These reactions are also often catalyzed by transition metals like palladium or copper to afford aryl sulfides.

ReactionNucleophileCatalystProduct Type
Ullmann CondensationR-OH, R₂NHCopperAryl ether, Aryl amine
Buchwald-Hartwig AminationR₂NH, RNH₂PalladiumAryl amine
ThiolationR-SHPalladium or CopperAryl sulfide

Oxidation and Reduction Chemistry of this compound

The chemical behavior of this compound is significantly influenced by its three key structural components: the phenolic hydroxyl group, the benzyloxy ether linkage, and the aryl bromide. These functional groups provide distinct sites for oxidation and reduction reactions, enabling a range of chemical transformations.

The phenolic hydroxyl group in this compound is susceptible to oxidation, a common reaction for phenols. libguides.com This transformation typically leads to the formation of quinone-type structures. The presence of the electron-donating benzyloxy group and the electron-withdrawing bromine atom on the aromatic ring can influence the regioselectivity and feasibility of the oxidation process. For instance, oxidation of similar phenolic compounds can be achieved using various oxidizing agents. In a related example, 2-(benzyloxy)phenol (B123662) can be oxidized to 2-(benzyloxy)cyclohexa-2,5-diene-1,4-dione using Fremy's salt (potassium nitrosodisulfonate). tuwien.at This suggests that this compound could potentially undergo a similar transformation to yield a bromo-substituted benzyloxy-quinone derivative. The specific outcome of the oxidation would depend on the reagent and reaction conditions employed.

The bromine atom on the aromatic ring of this compound can be removed through reduction, a process known as hydrodebromination. This transformation is valuable for synthesizing the corresponding debrominated phenol derivative, 2-(benzyloxy)phenol. Catalytic hydrogenation is a common method for this reduction. For example, in the total synthesis of (±)-streptonigrin, a related aryl bromide was successfully reduced using palladium on carbon (Pd/C) and hydrogen gas. acs.org This method simultaneously effected azide (B81097) reduction and benzyl (B1604629) ether hydrogenolysis, demonstrating the potential for multiple transformations in a single step. acs.org Other reducing agents, such as lithium aluminum hydride or sodium borohydride, could also potentially be employed for the reduction of the aryl bromide, though conditions would need to be carefully selected to avoid unintended reactions with the other functional groups.

Derivatization Strategies via Functional Group Interconversions of this compound

The functional groups of this compound offer multiple handles for derivatization, allowing for the synthesis of a wide array of new compounds with potentially interesting properties.

The acidic proton of the phenolic hydroxyl group can be readily replaced, making it a prime site for derivatization. libguides.com

Etherification and Esterification: The phenolic hydroxyl group can be converted into an ether or an ester. For example, phenols react with acetic anhydride (B1165640) to form phenyl acetates. libguides.com Similarly, the phenolate (B1203915) anion, formed by deprotonation with a base, is an effective nucleophile for Williamson ether synthesis. This allows for the introduction of various alkyl or aryl groups. A range of derivatizing agents, including acyl chlorides, organic anhydrides, and isocyanates, can be used to modify the hydroxyl group. researchgate.net

Alkylation: Alkylation of the phenolic hydroxyl group can be achieved using alkyl halides in the presence of a base like potassium carbonate (K₂CO₃). For instance, 2-bromophenol (B46759) can be alkylated with benzyl bromide to form 1-(benzyloxy)-2-bromobenzene (B139812). mdpi.comresearchgate.net This strategy could be applied to introduce other alkyl groups onto the oxygen atom of this compound.

A summary of potential derivatization reactions at the phenolic hydroxyl group is presented in the table below.

Reaction Type Reagent(s) Product Type
EsterificationAcetic anhydrideAcetyl ester
EtherificationAlkyl halide, Base (e.g., K₂CO₃)Alkyl ether
AcylationAcyl chlorideAryl ester
Isocyanate AdditionIsocyanateCarbamate

The benzyloxy group is a key feature of the molecule, serving as a protecting group for the phenolic hydroxyl.

Hydrogenolysis: The most common transformation of the benzyloxy group is its removal via catalytic hydrogenolysis. This reaction typically employs a palladium catalyst (e.g., Pd/C) and a source of hydrogen, cleaving the benzyl-oxygen bond to regenerate the hydroxyl group and produce toluene (B28343) as a byproduct. acs.orgresearchgate.net This deprotection step is often a crucial part of a multi-step synthesis. For example, ethyl P-(2-benzyloxyphenyl)-N-butylphosphonamidate was converted to the corresponding phenol by stirring with 5% Pd/C under a hydrogen atmosphere. researchgate.net

Wittig Rearrangement: While less common, aryl benzyl ethers can undergo a mdpi.com-Wittig rearrangement under strongly basic conditions to form diarylmethanols. researchgate.netresearchgate.net This reaction involves the deprotonation of the benzylic position followed by a rearrangement. However, this reaction often requires specific activating groups on the aryl ring to proceed under milder conditions. researchgate.net

Mechanistic Elucidation of Reactions Involving this compound

Understanding the reaction mechanisms involving this compound is crucial for predicting reactivity and controlling product formation. The electronic properties of the substituents play a significant role. The benzyloxy group is electron-donating, which activates the aromatic ring towards electrophilic substitution. Conversely, the bromine atom is an electron-withdrawing group.

In electrophilic aromatic bromination, the mechanism often proceeds through a stepwise addition-elimination process. sci-hub.se For activated arenes, this can lead to specific regioselectivity. For instance, the bromination of mono-substituted activated arenes with a system like PIFA/TMSBr has been shown to yield para-brominated products in high yields. sci-hub.se

In nucleophilic aromatic substitution reactions, the bromine atom can be displaced by a nucleophile. The mechanism of such reactions is influenced by the nature of the nucleophile, the solvent, and the presence of any catalysts. For example, in Suzuki-Miyaura coupling reactions, a palladium catalyst facilitates the formation of a carbon-carbon bond between the aryl bromide and a boronic acid through a catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.

Mechanistic studies often employ techniques like kinetic analysis and computational modeling to understand the transition states and intermediates involved. For example, density functional theory (DFT) calculations have been used to investigate the stepwise mechanism of arene bromination. sci-hub.se The order of reagent addition can also provide important mechanistic insights. scholaris.ca

Investigation of Reaction Intermediates

A thorough search of scientific literature did not yield any studies specifically investigating the reaction intermediates formed during the chemical transformations of this compound. While general reaction mechanisms for related compounds offer some predictive insights, no experimental or computational studies have been published that identify, isolate, or characterize the transient species involved in reactions of this specific molecule.

For instance, in reactions involving the cleavage of the benzyloxy ether, a carbocation intermediate on the benzyl group or a phenoxide intermediate could be postulated, depending on the reaction conditions. Similarly, in electrophilic aromatic substitution reactions, the formation of a sigma complex (arenium ion) intermediate is expected. However, without specific studies on this compound, the stability, structure, and subsequent fate of such intermediates remain speculative.

The table below outlines potential, yet unconfirmed, intermediates in common reaction types that this compound might undergo, based on general organic chemistry principles.

Reaction TypePotential Intermediate(s)Notes
Electrophilic Aromatic SubstitutionArenium Ion (Sigma Complex)The position of substitution would be directed by the existing hydroxyl and benzyloxy groups.
Nucleophilic Aromatic SubstitutionMeisenheimer ComplexThis would require strong electron-withdrawing groups and is less likely under typical conditions.
Ether CleavageOxonium Ion, Benzyl Carbocation, PhenoxideThe specific intermediate would depend on the acid or base used and the reaction mechanism (S_N1 or S_N2).
Palladium-Catalyzed Cross-CouplingOxidative Addition Complex (e.g., Pd(II) intermediate)The bromine atom provides a handle for such reactions.

It is crucial to emphasize that the data in this table is based on established mechanisms for similar compounds and does not represent experimentally verified findings for this compound.

Kinetic Studies of Reaction Pathways

Similarly, there is a clear absence of published kinetic studies for any of the reaction pathways of this compound. Kinetic data, such as reaction rates, rate constants, and activation energies, are fundamental to understanding reaction mechanisms and optimizing synthetic procedures.

For example, kinetic analysis of the ether cleavage could reveal whether the reaction proceeds via a unimolecular (S_N1) or bimolecular (S_N2) mechanism at the benzylic carbon. Likewise, kinetic studies of its participation in palladium-catalyzed cross-coupling reactions would be invaluable for understanding the rate-determining step and the influence of ligands and reaction conditions.

The following table highlights the type of kinetic data that is currently unavailable for the reaction pathways of this compound.

Reaction PathwayMissing Kinetic DataSignificance of Missing Data
Ether CleavageRate constants, reaction order, activation energy.Elucidation of the S_N1 vs. S_N2 mechanism at the benzylic position.
Electrophilic BrominationRelative rates of substitution at different positions.Understanding the directing effects of the hydroxyl and benzyloxy groups.
Palladium-Catalyzed CouplingRate dependence on catalyst, ligand, and substrate concentrations.Optimization of synthetic protocols for the formation of C-C or C-N bonds.

The lack of such fundamental data significantly limits the predictive understanding of this compound's reactivity and its potential applications in complex molecule synthesis. Further experimental and computational research is required to fill these knowledge gaps.

Advanced Spectroscopic and Spectrometric Techniques for Structural Characterization of 2 Benzyloxy 5 Bromophenol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Assignment

NMR spectroscopy stands as a powerful, non-destructive analytical tool that provides comprehensive insight into the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the determination of the connectivity and chemical environment of atoms within a molecule.

Proton NMR Spectroscopy for Aromatic and Aliphatic Protons

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy is instrumental in identifying the number and types of hydrogen atoms in a molecule. In 2-(benzyloxy)-5-bromophenol, the ¹H NMR spectrum can be divided into two key regions: the aromatic region and the aliphatic region.

The aromatic region (typically δ 6.0-8.0 ppm) would exhibit signals corresponding to the protons on both the brominated phenol (B47542) ring and the benzyl (B1604629) group's phenyl ring. The three protons on the brominated phenol ring would appear as a complex multiplet system due to their distinct chemical environments and spin-spin coupling. Specifically, the proton ortho to the hydroxyl group is expected to be the most deshielded.

The five protons of the benzyl group's phenyl ring would likely appear as a multiplet in the range of δ 7.2-7.5 ppm. The exact chemical shifts and splitting patterns are influenced by the electronic effects of the substituents on each ring.

The aliphatic region would feature a characteristic singlet for the two benzylic protons (-CH₂-) of the ether linkage. This signal is typically observed around δ 5.0 ppm. The hydroxyl proton (-OH) signal can appear over a wide chemical shift range and is often a broad singlet, its position being sensitive to solvent, concentration, and temperature.

Interactive Data Table: Predicted ¹H NMR Chemical Shifts for this compound

Proton TypePredicted Chemical Shift (ppm)Multiplicity
Aromatic (Phenolic Ring)6.8 - 7.2Multiplet
Aromatic (Benzyl Ring)7.2 - 7.5Multiplet
Benzylic (-CH₂-)~5.0Singlet
Hydroxyl (-OH)VariableBroad Singlet

Carbon-13 NMR Spectroscopy for Carbon Framework Analysis

Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. In this compound, a total of 13 distinct carbon signals would be expected in the ¹³C NMR spectrum, corresponding to the 13 carbon atoms in the molecule.

The carbons of the aromatic rings typically resonate in the downfield region of the spectrum (δ 110-160 ppm). The carbon atom attached to the oxygen of the ether on the phenolic ring (C2) and the carbon attached to the hydroxyl group (C1) would be the most deshielded among the phenolic carbons. The carbon bearing the bromine atom (C5) would also exhibit a characteristic chemical shift. The carbons of the benzyl group's phenyl ring would show signals in a similar region, with the ipso-carbon (attached to the benzylic carbon) having a distinct shift.

The aliphatic region would contain a signal for the benzylic carbon (-CH₂-), which is expected to appear around δ 70 ppm.

Interactive Data Table: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon TypePredicted Chemical Shift (ppm)
Aromatic (Phenolic Ring)110 - 155
Aromatic (Benzyl Ring)125 - 140
Benzylic (-CH₂-)~70

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity

Two-dimensional (2D) NMR techniques are crucial for establishing the connectivity between atoms in a molecule, resolving ambiguities that may arise from one-dimensional spectra.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin coupling interactions. For this compound, COSY would be instrumental in assigning the protons on the aromatic rings by showing correlations between adjacent protons. For instance, it would help to trace the connectivity of the protons on the brominated phenol ring.

HMQC (Heteronuclear Multiple Quantum Coherence) or HSQC (Heteronuclear Single Quantum Coherence): These experiments correlate the chemical shifts of protons with the chemical shifts of the carbon atoms to which they are directly attached. This is invaluable for unequivocally assigning the signals in both the ¹H and ¹³C NMR spectra. For example, the singlet of the benzylic protons in the ¹H NMR spectrum would show a correlation to the benzylic carbon signal in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are separated by two or three bonds. HMBC is particularly powerful for piecing together the molecular framework. For this compound, it could be used to confirm the connection between the benzylic protons and the carbons of both the phenyl ring and the phenolic ring through the ether linkage.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Characteristic Vibrational Modes of Hydroxyl, Ether, and Bromine Groups

The IR spectrum of this compound would display characteristic absorption bands corresponding to its key functional groups:

Hydroxyl (-OH) Group: A broad absorption band in the region of 3200-3600 cm⁻¹ is characteristic of the O-H stretching vibration of the phenolic hydroxyl group. The broadness is due to hydrogen bonding.

Ether (C-O-C) Group: The aryl-alkyl ether linkage would give rise to two characteristic C-O stretching vibrations. The asymmetric C-O-C stretch is typically observed in the region of 1200-1275 cm⁻¹, while the symmetric stretch appears around 1020-1075 cm⁻¹.

Bromine (C-Br) Group: The C-Br stretching vibration for an aryl bromide typically appears in the fingerprint region of the IR spectrum, usually between 500 and 600 cm⁻¹.

In addition to these, the spectrum would also show C-H stretching vibrations for the aromatic rings (above 3000 cm⁻¹) and the aliphatic benzylic group (below 3000 cm⁻¹), as well as C=C stretching vibrations for the aromatic rings in the 1450-1600 cm⁻¹ region.

Interactive Data Table: Characteristic IR Absorption Bands for this compound

Functional GroupVibrational ModeCharacteristic Absorption (cm⁻¹)
Hydroxyl (-OH)O-H Stretch3200 - 3600 (broad)
Ether (Ar-O-CH₂)Asymmetric C-O Stretch1200 - 1275
Ether (Ar-O-CH₂)Symmetric C-O Stretch1020 - 1075
Aryl Bromide (C-Br)C-Br Stretch500 - 600
Aromatic C-HC-H Stretch> 3000
Aliphatic C-HC-H Stretch< 3000
Aromatic C=CC=C Stretch1450 - 1600

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns.

For this compound, the mass spectrum would show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion peak would appear as a characteristic pair of peaks (M⁺ and M+2⁺) of almost equal intensity, separated by two mass units.

Fragmentation analysis provides further structural confirmation. Common fragmentation pathways for this compound would likely involve:

Cleavage of the benzylic ether bond: This is a very common fragmentation for benzyl ethers and would lead to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91, which is often the base peak in the spectrum. The other fragment would be the brominated phenol radical.

Loss of the bromine atom: Fragmentation involving the loss of a bromine radical from the molecular ion would result in a significant peak.

Fragmentation of the aromatic rings: Further fragmentation can lead to the loss of small molecules like CO from the phenolic ring.

The precise masses of the molecular ion and its fragments, as determined by high-resolution mass spectrometry (HRMS), can be used to confirm the elemental composition of the molecule.

Interactive Data Table: Expected Key Fragments in the Mass Spectrum of this compound

Fragment Ionm/z (mass-to-charge ratio)
[C₁₃H₁₁⁷⁹BrO₂]⁺ (Molecular Ion)294
[C₁₃H₁₁⁸¹BrO₂]⁺ (Molecular Ion + 2)296
[C₇H₇]⁺ (Benzyl cation)91 (often base peak)
[M - Br]⁺215
[M - C₇H₇]⁺203/205

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry is a powerful tool for the precise determination of the elemental composition of a molecule by measuring its mass-to-charge ratio (m/z) with very high accuracy. This technique provides an experimental mass that can be compared to a calculated theoretical mass, confirming the molecular formula of the compound.

For this compound, with a molecular formula of C₁₃H₁₁BrO₂, the theoretical exact mass can be calculated by summing the masses of its constituent isotopes. The presence of bromine is particularly noteworthy, as it has two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance. This results in a characteristic isotopic pattern in the mass spectrum, with two peaks of almost equal intensity separated by approximately 2 Da.

The calculated monoisotopic mass of this compound, considering the most abundant isotopes (¹²C, ¹H, ¹⁶O, and ⁷⁹Br), is 277.9997 g/mol . An experimentally obtained HRMS value that closely matches this theoretical mass provides strong evidence for the correct elemental composition of the synthesized molecule.

CompoundMolecular FormulaCalculated Exact Mass (⁷⁹Br)Calculated Exact Mass (⁸¹Br)
This compoundC₁₃H₁₁BrO₂277.9997279.9976

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas chromatography-mass spectrometry is a hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is an invaluable method for assessing the purity of volatile and semi-volatile compounds and for confirming their identity through their characteristic fragmentation patterns.

In a typical GC-MS analysis of this compound, the compound would be introduced into the GC, where it would travel through a capillary column. The time it takes for the compound to pass through the column, known as the retention time, is a characteristic property that can be used for identification under specific chromatographic conditions.

Upon elution from the GC column, the molecule enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy ionization process causes the molecule to fragment in a reproducible manner. The resulting mass spectrum, a plot of ion abundance versus m/z, serves as a molecular fingerprint.

The fragmentation of this compound is expected to proceed through several key pathways. A prominent fragmentation would be the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) at m/z 91. The other fragment, the 5-bromocatechol radical cation, could also be observed. Further fragmentation of the aromatic rings would lead to a series of smaller ions. The molecular ion peak (M⁺) would also be expected, showing the characteristic isotopic pattern of bromine.

Expected Fragmentm/z (for ⁷⁹Br)Significance
[C₁₃H₁₁BrO₂]⁺ (Molecular Ion)278Confirms molecular weight
[C₇H₇]⁺ (Benzyl cation)91Characteristic of the benzyloxy group
[C₆H₄BrO₂]⁺187Loss of the benzyl group

X-ray Crystallography for Solid-State Structural Determination

X-ray crystallography is an unparalleled technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This method provides definitive information on bond lengths, bond angles, and intermolecular interactions, offering a complete picture of the molecule's solid-state conformation.

Elucidation of Crystal Structure and Molecular Geometry

To perform X-ray crystallography, a single crystal of this compound of suitable quality is required. The crystal is mounted on a diffractometer and irradiated with a beam of X-rays. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the atomic positions can be determined.

The resulting crystal structure would reveal the precise bond lengths and angles within the this compound molecule. For instance, the C-Br bond length, the C-O-C bond angle of the ether linkage, and the planarity of the phenyl rings could be accurately measured. The dihedral angle between the two aromatic rings would also be a key feature of the molecular geometry.

Analysis of Intermolecular Interactions

Beyond the intramolecular details, X-ray crystallography provides invaluable insights into how molecules are arranged in the crystal lattice and the nature of the non-covalent interactions that hold them together. For this compound, the presence of the hydroxyl group suggests that hydrogen bonding would be a significant intermolecular interaction, likely forming chains or networks of molecules.

Additionally, π-π stacking interactions between the aromatic rings of adjacent molecules could play a role in the crystal packing. The bromine atom can also participate in halogen bonding, a type of non-covalent interaction that could further influence the solid-state architecture. Understanding these interactions is crucial for comprehending the physical properties of the compound, such as its melting point and solubility.

UV-Visible Spectroscopy in Monitoring Reaction Progress and Compound Purity

UV-Visible spectroscopy is a widely used technique that measures the absorption of ultraviolet and visible light by a compound. It is particularly useful for compounds containing chromophores, which are parts of a molecule that absorb light. The aromatic rings in this compound act as chromophores, making this technique suitable for its analysis.

The UV-Vis spectrum of this compound would be expected to show characteristic absorption bands in the ultraviolet region, typically between 200 and 400 nm. The position of the maximum absorbance (λmax) and the intensity of the absorption are dependent on the electronic structure of the molecule.

This technique is a powerful tool for monitoring the progress of a chemical reaction. For example, if this compound is being synthesized, the appearance of its characteristic UV-Vis absorption bands can indicate the formation of the product. Conversely, the disappearance of the absorption bands of the starting materials can signal the completion of the reaction.

Computational and Theoretical Investigations of 2 Benzyloxy 5 Bromophenol

Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving approximations of the Schrödinger equation, these methods can map out the electron distribution and energy levels, which are key determinants of chemical behavior.

Density Functional Theory (DFT) Studies of Molecular Orbitals

Density Functional Theory (DFT) is a robust method for investigating the electronic structure of molecules the size of 2-(Benzyloxy)-5-bromophenol. A typical approach would involve using a functional, such as B3LYP, with a basis set like 6-311G++(d,p), which has been shown to provide accurate results for the molecular structures and properties of bromophenols. nih.gov

The primary outputs of such a study are the energies and shapes of the molecular orbitals. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular interest. The HOMO represents the region from which an electron is most likely to be donated, indicating sites susceptible to electrophilic attack. Conversely, the LUMO represents the region most likely to accept an electron, indicating sites prone to nucleophilic attack. The energy gap between the HOMO and LUMO is a critical indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to have significant electron density on the phenol (B47542) ring, particularly at the electron-rich oxygen atom and the carbon atoms ortho and para to the hydroxyl and benzyloxy groups. The LUMO is likely distributed over the aromatic system, with potential contributions from the C-Br bond's antibonding orbital.

Table 1: Hypothetical DFT-Calculated Molecular Orbital Properties for this compound This table is illustrative and based on typical values for similar aromatic compounds.

ParameterPredicted ValueSignificance
HOMO Energy-6.5 eVIndicates electron-donating ability; susceptibility to oxidation.
LUMO Energy-1.2 eVIndicates electron-accepting ability; susceptibility to reduction.
HOMO-LUMO Gap5.3 eVCorrelates with chemical reactivity and kinetic stability.

Analysis of Electrostatic Potential and Charge Distribution

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is an invaluable tool for predicting how the molecule will interact with other charged or polar species. In an MEP map of this compound, regions of negative potential (typically colored red or yellow) would be expected around the electronegative oxygen atoms of the hydroxyl and ether groups, indicating these are likely sites for hydrogen bonding and electrophilic attack.

Regions of positive potential (blue) would be associated with the hydrogen atom of the hydroxyl group, making it a potential hydrogen bond donor. The bromine atom would exhibit a region of slight negative potential on its periphery but also a region of positive potential along the C-Br bond axis, known as a σ-hole, which can lead to halogen bonding interactions.

Mulliken atomic charge analysis, another output of quantum chemical calculations, would quantify the partial charge on each atom. This data provides a numerical basis for understanding the molecule's polarity and the reactivity of specific atomic sites.

Molecular Modeling Approaches in Reaction Pathway Analysis

Beyond static properties, computational modeling can simulate the dynamics of chemical reactions, helping to elucidate mechanisms and predict outcomes.

Transition State Calculations for Reaction Mechanisms

To understand how this compound might participate in a chemical reaction, for example, an electrophilic aromatic substitution, computational chemists can calculate the structures and energies of the transition states. By mapping the potential energy surface, researchers can identify the lowest energy pathway from reactants to products.

These calculations would reveal the activation energy for a given reaction, which is crucial for predicting the reaction rate. For instance, modeling the bromination or nitration of the phenol ring would help determine which positions are most reactive and what intermediates are formed. This analysis provides insights that are complementary to the predictions from HOMO/LUMO and MEP analyses.

Conformational Analysis of this compound

The presence of the benzyloxy group introduces significant conformational flexibility. The molecule has several rotatable bonds, primarily the C-O-C-C dihedral angles of the ether linkage. A conformational analysis would be performed to identify the various low-energy conformers (stable spatial arrangements) of the molecule.

In Silico Prediction of Chemical Properties Relevant to Reactivity and Stability

In silico tools use quantitative structure-property relationship (QSPR) models and other computational algorithms to predict a wide range of chemical and physical properties without the need for laboratory experiments. These predictions are valuable for initial screening and for understanding a compound's likely behavior.

For this compound, various properties could be predicted:

pKa: The acidity of the phenolic proton is a key property. In silico models can provide an estimate of the pKa value based on the electronic effects of the bromo and benzyloxy substituents. The electron-withdrawing nature of the bromine atom would be expected to increase the acidity (lower the pKa) compared to a non-brominated analogue.

LogP (Octanol-Water Partition Coefficient): This value predicts the molecule's hydrophobicity and is important for understanding its solubility and potential biological interactions. The presence of both a polar hydroxyl group and nonpolar aromatic rings and a bromine atom will result in a balanced lipophilicity.

Stability: Predictions can be made about the molecule's susceptibility to degradation. For instance, the C-Br bond could be a site for photolytic cleavage. The ether linkage could be susceptible to cleavage under strongly acidic conditions.

Prediction of Reaction Sites and Regioselectivity

In the absence of specific computational studies for this compound, predictions regarding its reaction sites and regioselectivity must be inferred from the general behavior of substituted phenols. The phenol ring is activated towards electrophilic substitution by the electron-donating effects of the hydroxyl and benzyloxy groups. These groups typically direct incoming electrophiles to the ortho and para positions relative to their own locations.

In this compound, the hydroxyl group at position 1 and the benzyloxy group at position 2 are powerful activating groups. The bromine atom at position 5 is a deactivating group but also an ortho, para-director. The interplay of these substituents would determine the ultimate regioselectivity of electrophilic attack.

Computational methods such as Density Functional Theory (DFT) are instrumental in predicting reaction sites. Key indicators derived from DFT calculations include:

Molecular Electrostatic Potential (MEP) Maps: These maps visualize the electron density around a molecule, highlighting electron-rich (nucleophilic) and electron-poor (electrophilic) regions. For this compound, an MEP map would likely show negative potential (red/yellow) around the oxygen atoms and the aromatic ring, indicating these as probable sites for electrophilic attack.

Frontier Molecular Orbital (FMO) Analysis: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The distribution of the HOMO density indicates the most probable sites for electrophilic attack. For this compound, the HOMO is expected to be localized primarily on the phenol ring.

Calculated Atomic Charges: Methods like Mulliken or Natural Bond Orbital (NBO) analysis can calculate the partial charges on each atom. The carbon atoms with the most negative charges on the aromatic ring would be the most susceptible to electrophilic attack.

Without specific studies on this compound, a definitive quantitative prediction of its most reactive sites is not possible. A hypothetical data table based on such a study would look like this:

Atomic Site (Carbon)Calculated Mulliken Charge (a.u.)Fukui Function (f-) for Electrophilic Attack
C1Data not availableData not available
C2Data not availableData not available
C3Data not availableData not available
C4Data not availableData not available
C5Data not availableData not available
C6Data not availableData not available
This table is for illustrative purposes only, as the specific data for this compound is not available in the reviewed literature.

Theoretical Insights into Substituent Effects

The electronic and steric properties of the benzyloxy, bromo, and hydroxyl substituents collectively influence the reactivity and electronic distribution of the phenol ring.

Hydroxyl (-OH) Group: As a strong electron-donating group through resonance, the hydroxyl group significantly activates the ring towards electrophilic substitution.

Benzyloxy (-OCH₂C₆H₅) Group: Similar to the hydroxyl group, the benzyloxy group is also an activating, electron-donating group due to the lone pairs on the oxygen atom participating in resonance with the aromatic ring. Its bulkier size compared to a hydroxyl group could introduce steric hindrance at the adjacent positions.

A computational analysis would quantify these effects. For instance, the HOMO-LUMO energy gap is a key indicator of chemical reactivity. A smaller gap generally implies higher reactivity. The electron-donating groups would be expected to raise the HOMO energy level, while electron-withdrawing groups would lower the LUMO energy level, both potentially reducing the HOMO-LUMO gap.

A theoretical study would provide valuable data such as:

Computational ParameterPredicted Value for this compound
HOMO EnergyData not available
LUMO EnergyData not available
HOMO-LUMO GapData not available
Dipole MomentData not available
This table is for illustrative purposes only, as the specific data for this compound is not available in the reviewed literature.

Applications of 2 Benzyloxy 5 Bromophenol in Advanced Organic Synthesis

Role as a Key Building Block in Complex Organic Molecule Synthesis

In organic synthesis, "building blocks" are primary compounds used for the modular assembly of more intricate molecular structures. biomall.in 2-(Benzyloxy)-5-bromophenol fits this description perfectly, offering multiple reactive sites that can be addressed in a controlled, sequential manner to build complexity.

The structure of this compound is primed for the synthesis of a wide array of substituted aromatic systems. The bromine atom is particularly significant as it serves as a handle for introducing new carbon-carbon and carbon-heteroatom bonds through various metal-catalyzed cross-coupling reactions. For instance, the bromine can be substituted via nucleophilic substitution reactions or used in Suzuki-Miyaura couplings to form biaryl linkages. The phenolic hydroxyl group can undergo O-alkylation or O-acylation, while the benzyl (B1604629) ether can be selectively cleaved under hydrogenolysis conditions to reveal a second phenolic group for further functionalization. mdpi.com This multi-faceted reactivity allows for the generation of diverse substitution patterns on the phenyl ring.

Table 1: Potential Reactions for Synthesizing Substituted Aromatics from this compound

Reactive SiteReaction TypeReagents & Conditions (Examples)Resulting Functionality
Bromine AtomSuzuki-Miyaura CouplingArylboronic acid, Pd catalyst, BaseBiaryl system
Bromine AtomSonogashira CouplingTerminal alkyne, Pd/Cu catalyst, BaseAryl-alkyne
Bromine AtomBuchwald-Hartwig AminationAmine, Pd catalyst, BaseAryl-amine
Bromine AtomReductionReducing agentsRemoval of bromine
Phenolic HydroxylWilliamson Ether SynthesisAlkyl halide, Base (e.g., K₂CO₃)Alkyl ether
Phenolic HydroxylEsterificationAcyl chloride or anhydride (B1165640), BasePhenyl ester
Benzyl EtherHydrogenolysis (Debenzylation)H₂, Pd/CPhenolic hydroxyl

A scaffold in chemical synthesis is a core structure upon which a variety of functional groups can be systematically added. This compound is an exemplary scaffold for creating multi-functionalized compounds due to the orthogonal reactivity of its functional groups. The benzyl group serves as a common protecting group for the phenol (B47542), allowing reactions to be performed on the free hydroxyl group or at the bromine position without interference. mdpi.com

For example, a synthetic sequence could begin with a Suzuki coupling at the bromine position to install a complex aryl substituent. Subsequently, the free phenolic hydroxyl could be converted into an ether or ester. Finally, the benzyloxy group can be deprotected via hydrogenolysis to reveal the second hydroxyl group. mdpi.comnih.gov This newly exposed functional group can then participate in further reactions, such as cyclizations or another coupling reaction. This controlled, stepwise approach is fundamental to the efficient synthesis of complex target molecules, such as pharmaceutical intermediates or materials with specific electronic properties.

Precursor in Natural Product Total Synthesis

The total synthesis of natural products is a significant driver of innovation in organic chemistry, providing a platform to test and develop new synthetic methods. sci-hub.se Many natural products, particularly those from marine sources, feature a brominated phenolic core structure. nih.gov

Bromophenols are a prominent class of secondary metabolites found in marine organisms, especially red algae of the family Rhodomelaceae. nih.gov These compounds exhibit a range of biological activities, including antioxidant properties. nih.gov Natural products such as 2-(2,3-dibromo-4,5-dihydroxyphenyl)acetic acid are representative of this class. nih.gov

This compound serves as an excellent starting material for the synthesis of such molecules. Its structure contains the key bromo- and protected hydroxyl- functionalities. A typical synthetic strategy would involve:

Functionalization of the aromatic ring, often by introducing a side chain via coupling reactions at the bromine position or by elaboration of the existing phenolic group.

Modification of the newly introduced side chain as required.

A final debenzylation step, commonly using BBr₃ or catalytic hydrogenation, to unmask the second hydroxyl group and yield the target natural product or a close analogue. nih.gov

Table 2: Examples of Bromophenol-Derived Natural Product Cores

Natural Product Core StructureSource Example
Dihydroxylated bromophenyl acetic acidHalopitys incurvus algae nih.gov
Dihydroxylated dibromophenyl acetic acidRhodomelaceae confervoides red algae nih.gov
Simple bromophenolsMarine life nih.gov

The benzofuran (B130515) skeleton is a common motif in a large number of biologically active natural products. rsc.org Synthetic strategies often rely on the cyclization of a substituted phenolic precursor. The structure of this compound makes it a suitable candidate for constructing such heterocyclic systems.

A common approach to benzofuran synthesis involves the intramolecular cyclization of a phenol onto an adjacent side chain. Starting with this compound, one could first install an appropriate two-carbon unit (e.g., an allyl or propargyl group) at the C-2 position via a cross-coupling reaction. Following this, debenzylation would free the C-1 hydroxyl group. This intermediate, a 2-substituted 4-bromophenol (B116583), could then undergo an intramolecular cyclization, such as a palladium-catalyzed reaction or an iodine-induced cyclization, to form the furan (B31954) ring fused to the benzene (B151609) core. rsc.org The bromine atom at the 5-position remains available for further diversification of the final benzofuran product.

Strategic Intermediate for Heterocyclic Compound Synthesis

Beyond benzofurans, this compound is a strategic intermediate for a variety of other heterocyclic systems. The specific arrangement of its functional groups can be leveraged to build rings containing different heteroatoms.

For example, related 2-benzyloxyphenyl ethers have been used to synthesize phosphorus-containing heterocycles. In one study, diethyl (2-benzyloxyphenyl)phosphonates, derived from the corresponding 1-(benzyloxy)-2-bromobenzene (B139812), were converted to phosphonamidates. mdpi.com Subsequent treatment with a strong base like butyllithium (B86547) induced cyclization to form 2,3-dihydrobenzo[d] mdpi.comchemicalbook.comoxaphospholes, a class of compounds with potential applications as chiral ligands in asymmetric synthesis. mdpi.com

Furthermore, the synthesis of benzoxazoles often proceeds from ortho-aminophenols. ijpbs.com While this compound is not an aminophenol, established chemical transformations could be employed to convert the hydroxyl group or introduce an amino group, thereby accessing precursors for benzoxazole (B165842) synthesis. Similarly, analogues of this compound have been noted in patents describing processes for producing benzopyran derivatives, highlighting its potential utility in accessing a range of oxygen-containing heterocyclic frameworks. google.com

Formation of Oxadiazoles, Pyrazolines, and Pyrimidines

The structure of this compound is well-suited for the synthesis of several important classes of heterocycles, including oxadiazoles, pyrazolines, and pyrimidines.

Oxadiazoles: The synthesis of 1,3,4-oxadiazole (B1194373) derivatives often begins with the conversion of a starting acid into an acid hydrazide, which is then cyclized. ijper.orgjapsonline.com While direct use of this compound is not the primary route, its derivatives, such as those where the phenolic group is first converted to a carboxylic acid derivative, can serve as precursors. For example, a (benzyloxy)bromophenyl-substituted acid hydrazide can be cyclized using reagents like phosphorus oxychloride to yield the corresponding 2,5-disubstituted-1,3,4-oxadiazole. ijper.org Another common method involves reacting an acid hydrazide with carbon disulfide to form an oxadiazole-thione, which can be further functionalized. japsonline.commdpi.com

Pyrazolines: Pyrazolines, or dihydropyrazoles, are frequently synthesized through the condensation of α,β-unsaturated ketones (chalcones) with hydrazine (B178648) derivatives. niscpr.res.innih.govfip.orgelifesciences.org A chalcone (B49325) precursor can be synthesized using a derivative of this compound, for instance, by converting the phenol to an acetophenone (B1666503) and then reacting it with an appropriate aldehyde. This resulting chalcone, bearing the 2-(benzyloxy)-5-bromophenyl moiety, can then undergo cyclization with hydrazine hydrate (B1144303) to form the pyrazoline ring. niscpr.res.in These reactions can be carried out using conventional heating or microwave irradiation to improve yields and reduce reaction times. nih.govfip.org

Pyrimidines: The synthesis of pyrimidines typically involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine or urea (B33335). slideshare.netbhu.ac.inscribd.com To utilize this compound, it would first need to be transformed into a suitable 1,3-dielectrophilic precursor. For instance, the phenolic group could be acylated, and subsequent reactions could build the necessary carbon framework. This elaborated structure can then be cyclized with urea or thiourea (B124793) to form the pyrimidine (B1678525) ring. slideshare.netnih.gov The bromine atom and the benzyloxy group offer sites for further diversification of the resulting pyrimidine derivatives. chemimpex.com

A summary of general synthetic approaches is provided in the table below.

HeterocycleGeneral Precursor Derived from this compoundKey Reagents for Cyclization
Oxadiazole (2-Benzyloxy-5-bromophenyl) acid hydrazidePhosphorus oxychloride or Carbon disulfide
Pyrazoline (2-Benzyloxy-5-bromophenyl) chalconeHydrazine hydrate
Pyrimidine (2-Benzyloxy-5-bromophenyl)-1,3-dicarbonyl compoundUrea or Thiourea

Synthesis of Nitrogen and Oxygen Containing Heterocycles

The utility of this compound extends beyond the aforementioned examples to a broader array of nitrogen and oxygen-containing heterocycles. nih.govnd.edu The interplay between its functional groups allows for the construction of fused and non-fused ring systems.

Oxygen-Containing Heterocycles: The synthesis of oxygen heterocycles like benzofurans can be achieved from precursors such as 2-bromophenols. nih.gov An intramolecular C-O bond formation is a key step. For instance, after modifying the molecule to introduce a side chain with a hydroxyl group, a transition-metal-catalyzed cyclization can be employed to form a dihydrobenzofuran ring. nih.gov Other strategies involve the Wolff rearrangement of α-diazocarbonyl compounds derived from the starting phenol, which can lead to γ-butyrolactone derivatives. pku.edu.cn

Nitrogen-Containing Heterocycles: The synthesis of nitrogen-containing heterocycles is a vast area where this compound is applicable. nd.edu For example, derivatives of 2-(benzyloxy)phenol (B123662) can be used to synthesize complex imidazole (B134444) structures. biolmolchem.com The bromine atom is particularly useful for palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, to form C-N bonds, which can be a key step in the synthesis of various N-heterocycles. organic-chemistry.org This allows for the introduction of amine substituents, which can then be incorporated into a new heterocyclic ring.

Contribution to the Development of New Synthetic Methodologies

This compound and structurally similar compounds serve as important substrates in the development and optimization of new synthetic methods, pushing the boundaries of reaction conditions and catalyst efficiency.

Exploration of Novel Reaction Conditions

The presence of multiple functional groups in this compound makes it an ideal candidate for testing the selectivity and efficiency of new reaction protocols. Researchers have used similar bromo- and benzyloxy-substituted aromatics to explore novel reaction conditions for cross-coupling and other transformations. For instance, the development of metal-free intramolecular cross-coupling reactions has utilized substrates like 1-(benzyloxy)-2-bromobenzene to demonstrate the feasibility of forming C-C bonds under specific base and ligand conditions, avoiding toxic heavy metals. researchgate.net Furthermore, the optimization of microwave-assisted organic synthesis (MAOS) often employs such multi-functionalized compounds to showcase the advantages of rapid, controlled heating in achieving high yields for heterocycle synthesis. nih.govfip.org

Catalyst Development for Transformations Involving this compound

The need for efficient and selective transformations of aryl bromides like this compound has been a driving force in modern catalyst development.

Cross-Coupling Catalysts: The bromine atom on the ring makes it a prime substrate for a variety of palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura (C-C bond formation), Buchwald-Hartwig (C-N bond formation), and others. mdpi.com The development of highly active and versatile catalyst systems, such as those using bulky biarylphosphine ligands (e.g., BrettPhos, RuPhos), has been tested on substrates like 2-(benzyloxy)-bromobenzene. organic-chemistry.orgmit.edu These advanced catalysts allow reactions to proceed under milder conditions, with lower catalyst loadings, and with a broader substrate scope, which is critical for industrial applications. organic-chemistry.org Research into earth-abundant metal catalysts, such as those based on nickel and cobalt, also uses such substrates to evaluate their efficacy in reactions like Suzuki-Miyaura coupling. mdpi.com

Photoredox Catalysis: More recently, the field of photoredox catalysis has emerged as a powerful tool for organic synthesis. Developing new photocatalysts that can be activated by visible light is a key research area. The C-C cross-coupling reactions between N-heterocycles and aryl halides, including challenging aryl chlorides, have been achieved using novel gold(I) complex photocatalysts, demonstrating the ongoing innovation in catalyst design for these types of transformations. nih.gov

The table below highlights some catalyst systems developed or tested using substrates similar to this compound.

Reaction TypeCatalyst SystemSubstrate ExampleKey Finding
C-N Cross-Coupling Pd / BrettPhos & RuPhosAryl HalidesA mixed-ligand system shows superior reactivity and scope. organic-chemistry.org
Fluorination Pd(0) / BrettPhos2-(benzyloxy)-bromobenzeneFirst example of Pd-catalyzed fluorination of aryl bromides. mit.edu
C-C Cross-Coupling Au(I) Complex(Hetero)aryl HalidesEfficient photoredox catalysis under visible light. nih.gov
Suzuki-Miyaura Ni(II) & Co(II) Pincer ComplexesAryl HalidesPromising results with earth-abundant metals. mdpi.com

Utility in Material Science and Polymer Precursor Development

The unique chemical handles on this compound make it a promising candidate for the synthesis of specialized monomers used in the creation of advanced materials and polymers.

Monomer Synthesis for Advanced Materials

The bifunctional nature of this compound, with its phenolic hydroxyl group (once deprotected) and its bromine atom, allows it to be used as an A-B type monomer in polymerization reactions.

The bromine atom is particularly well-suited for metal-catalyzed polycondensation reactions, such as Suzuki-Miyaura polymerization. In this process, the monomer could first be converted to a boronic acid or ester derivative. Then, in the presence of a palladium catalyst, it can be polymerized with another dihaloaromatic monomer, or it can self-condense if both a halide and a boron functional group are present on the same molecule. This approach is widely used to create conjugated polymers, which are of great interest for applications in organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

The benzyloxy group serves two important functions. First, it acts as a protecting group for the phenol during polymerization. Second, it enhances the solubility of the resulting polymer in organic solvents, which is crucial for processing and device fabrication. After polymerization, the benzyloxy group can be cleaved to reveal the phenolic hydroxyl group. This free hydroxyl group on the polymer backbone can then be used for post-polymerization modification, such as grafting side chains to fine-tune the material's properties or for cross-linking to improve thermal and mechanical stability. While direct polymerization of this compound itself is not extensively documented, its structural motifs are found in various monomers used for creating advanced materials. chemimpex.com

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 2-(Benzyloxy)-5-bromophenol, and what key reaction conditions influence yield?

  • Methodological Answer : The synthesis typically involves benzyl protection of a phenolic hydroxyl group followed by regioselective bromination. For example, benzylation of 5-bromophenol using benzyl chloride under basic conditions (e.g., NaH/THF) forms the benzyloxy intermediate. Bromination can be achieved using N-bromosuccinimide (NBS) or Br₂ in acetic acid. Key factors include temperature control (0–25°C), solvent polarity (THF vs. DCM), and stoichiometry of brominating agents to avoid over-substitution .

Q. What spectroscopic techniques are most effective for characterizing this compound?

  • Methodological Answer :

  • ¹H NMR : Distinct signals for aromatic protons (δ 6.8–7.5 ppm), benzyloxy methylene (δ 4.9–5.1 ppm), and phenolic OH (if deprotected, δ 5.5–6.0 ppm).
  • ¹³C NMR : Benzyl carbons (δ 70–75 ppm), aromatic carbons (δ 110–150 ppm), and brominated carbon (δ ~120 ppm).
  • IR : Stretching vibrations for C-O (1250 cm⁻¹) and C-Br (550–650 cm⁻¹).
  • HPLC-MS : Used to confirm purity and molecular ion peaks (e.g., [M+H]⁺ or [M-Br]⁺ fragments) .

Q. How can protecting groups be utilized in multi-step synthesis of derivatives?

  • Methodological Answer : The benzyloxy group acts as a protecting group for the phenolic hydroxyl, enabling subsequent reactions (e.g., chloromethylation, alkylation). Deprotection via catalytic hydrogenation (Pd/C, H₂) or acidic conditions (HCl/MeOH) regenerates the phenol. This strategy is critical for synthesizing halogenated analogs or coupling with bioactive moieties .

Advanced Research Questions

Q. How does the electronic effect of the benzyloxy group influence regioselectivity in bromination?

  • Methodological Answer : The benzyloxy group is an electron-donating substituent, directing electrophilic bromination to the para position relative to the hydroxyl group. Computational studies (DFT calculations) can model charge distribution, while experimental validation uses competitive bromination of substituted phenols. Contrast with meta-directing groups (e.g., nitro) to highlight electronic effects .

Q. What computational methods predict reactivity in nucleophilic substitution reactions?

  • Methodological Answer : Density Functional Theory (DFT) simulations assess the energy barrier for SN2 reactions at the bromine site. Parameters include solvation effects (PCM model), transition-state geometry, and frontier molecular orbitals (Fukui indices). Compare computational predictions with experimental kinetics (e.g., reaction rates with amines or thiols) .

Q. What challenges arise in achieving enantiomeric purity in halogenated derivatives?

  • Methodological Answer : Racemization can occur during bromination due to radical intermediates. Asymmetric synthesis strategies include chiral auxiliaries (e.g., Evans oxazolidinones) or enantioselective catalysis (e.g., Pd-catalyzed cross-coupling). Chiral HPLC or circular dichroism (CD) validates enantiopurity .

Q. How does steric hindrance from the benzyloxy group affect biochemical interactions?

  • Methodological Answer : Molecular docking studies (AutoDock Vina) assess binding affinity with enzymes (e.g., tyrosine kinases). The bulky benzyloxy group may reduce binding in sterically constrained active sites, while bromine enhances halogen bonding. Compare with non-benzylated analogs using SPR or ITC assays .

Q. What are the limitations of current synthetic methods for scale-up?

  • Methodological Answer : Challenges include low yields in bromination (40–60%) due to competing side reactions (e.g., dibromination) and benzyl deprotection inefficiency. Flow chemistry with immobilized catalysts (e.g., packed-bed reactors) improves scalability. Process optimization via Design of Experiments (DoE) identifies critical parameters (temperature, residence time) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.